5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group, an ethyl-substituted phenyl ring, a methyl group, and a nitrile group attached to the pyrazole ring, making it a valuable building block for the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Comparison
Compared to similar compounds, 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications .
Properties
IUPAC Name |
5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFQUFUHDXGHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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